molecular formula C13H22N2O B13957690 1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B13957690
M. Wt: 222.33 g/mol
InChI Key: OCGRDSZFHCJLEZ-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the ethanone group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The cyclopropyl group is then introduced via a cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazaspiro core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols .

Scientific Research Applications

1-(2-Cyclopropyl-2,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets. For example, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, thereby preventing cell death. This involves binding to the kinase domain of RIPK1 and inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core and have been studied for similar biological activities.

    Cyclopropyl-containing compounds: These compounds are known for their stability and unique reactivity.

Uniqueness

1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is unique due to its combination of the cyclopropyl group and the diazaspiro core, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-(2-cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

InChI

InChI=1S/C13H22N2O/c1-11(16)14-7-4-13(5-8-14)6-9-15(10-13)12-2-3-12/h12H,2-10H2,1H3

InChI Key

OCGRDSZFHCJLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CCN(C2)C3CC3

Origin of Product

United States

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